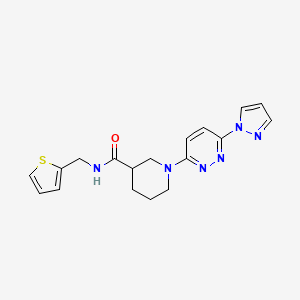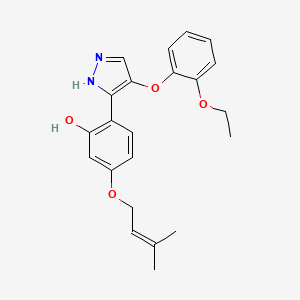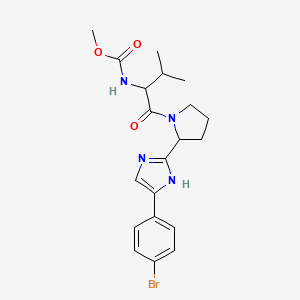
Carbamat de méthyle (1-(2-(4-(4-bromophényl)-1H-imidazol-2-YL)pyrrolidin-1-YL)-3-méthyl-1-oxobutan-2-YL)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (1-(2-(4-(4-bromophenyl)-1H-imidazol-2-YL)pyrrolidin-1-YL)-3-methyl-1-oxobutan-2-YL)carbamate is a useful research compound. Its molecular formula is C20H25BrN4O3 and its molecular weight is 449.349. The purity is usually 95%.
BenchChem offers high-quality Methyl (1-(2-(4-(4-bromophenyl)-1H-imidazol-2-YL)pyrrolidin-1-YL)-3-methyl-1-oxobutan-2-YL)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl (1-(2-(4-(4-bromophenyl)-1H-imidazol-2-YL)pyrrolidin-1-YL)-3-methyl-1-oxobutan-2-YL)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Propriétés anticancéreuses
Le carbamat de méthyle (1-(2-(4-(4-bromophényl)-1H-imidazol-2-YL)pyrrolidin-1-YL)-3-méthyl-1-oxobutan-2-YL) présente un potentiel en tant qu'agent anticancéreux. Les chercheurs ont étudié ses effets sur la croissance des cellules tumorales, l'apoptose et l'inhibition de la métastase. La structure unique du composé peut interférer avec des voies cellulaires clés, ce qui en fait un candidat intéressant pour des recherches supplémentaires .
Activité anti-inflammatoire
Le cycle pyrrolidine dans ce composé contribue à ses propriétés anti-inflammatoires. En modulant les réponses immunitaires et la production de cytokines, il pourrait potentiellement soulager les affections inflammatoires telles que la polyarthrite rhumatoïde ou la maladie inflammatoire de l'intestin .
Effets neuroprotecteurs
Des études suggèrent que le carbamat de méthyle (1-(2-(4-(4-bromophényl)-1H-imidazol-2-YL)pyrrolidin-1-YL)-3-méthyl-1-oxobutan-2-YL) peut protéger les neurones du stress oxydatif et des processus neurodégénératifs. Sa capacité à traverser la barrière hémato-encéphalique en fait un candidat intéressant pour la neuroprotection .
Propriétés antivirales
La structure unique du composé pourrait potentiellement interférer avec la réplication virale. Les chercheurs ont étudié ses effets contre divers virus, notamment le virus de l'herpès simplex (HSV) et le virus de l'immunodéficience humaine (VIH) .
Activité analgésique
Les dérivés de la pyrrolidine présentent souvent des propriétés analgésiques. Le carbamat de méthyle (1-(2-(4-(4-bromophényl)-1H-imidazol-2-YL)pyrrolidin-1-YL)-3-méthyl-1-oxobutan-2-YL) peut agir comme un agent analgésique, le rendant pertinent pour la recherche sur la gestion de la douleur .
Troubles métaboliques
La partie carbamate du composé suggère des applications potentielles dans les troubles métaboliques. Les chercheurs ont étudié ses effets sur le métabolisme du glucose, la sensibilité à l'insuline et les profils lipidiques .
Mécanisme D'action
The compound also contains a pyrrolidine ring, which is a versatile scaffold for novel biologically active compounds . Pyrrolidine derivatives have been used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
The bromophenyl group in the compound might be involved in the formation of carbon-carbon bonds through Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Propriétés
IUPAC Name |
methyl N-[1-[2-[5-(4-bromophenyl)-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25BrN4O3/c1-12(2)17(24-20(27)28-3)19(26)25-10-4-5-16(25)18-22-11-15(23-18)13-6-8-14(21)9-7-13/h6-9,11-12,16-17H,4-5,10H2,1-3H3,(H,22,23)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZHRRTXGQGGNBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)Br)NC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BrN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(3,4-Dimethoxyphenyl)methyl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2560159.png)
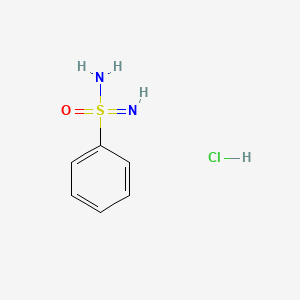
![N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2560168.png)
![1-{[cyclohexyl(4-methylbenzenesulfonyl)carbamoyl]amino}-N-[3-(trifluoromethyl)phenyl]formamide](/img/structure/B2560170.png)
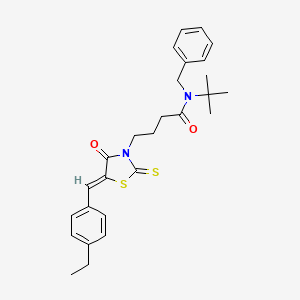
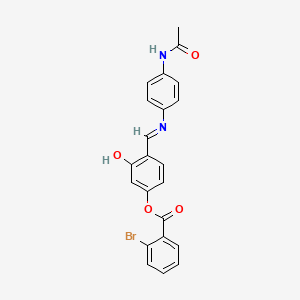
![N-(6-chloro-1,3-benzothiazol-2-yl)-2-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide](/img/structure/B2560175.png)
![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B2560176.png)
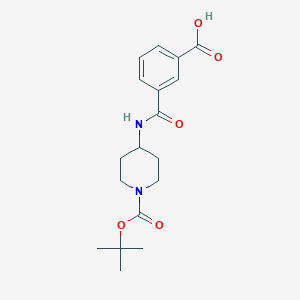
![1-[2-Ethyl-5-(hydroxymethyl)phenyl]ethanone](/img/structure/B2560178.png)
![N-{3-cyanofuro[3,2-b]pyridin-2-yl}benzamide](/img/structure/B2560179.png)
![N-[2-Methyl-1-(1,2,4-oxadiazol-3-yl)propyl]but-2-ynamide](/img/structure/B2560180.png)
